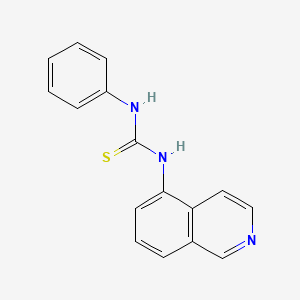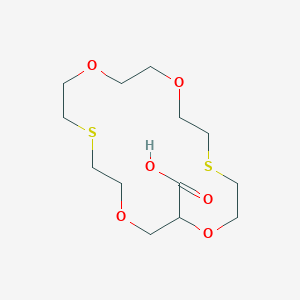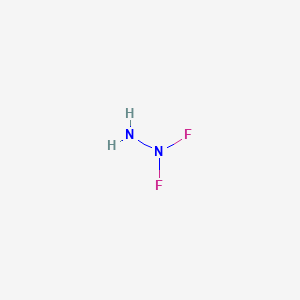
1,1-Difluorohydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Difluorohydrazine is a chemical compound with the molecular formula H₂F₂N₂. It is a derivative of hydrazine where two hydrogen atoms are replaced by fluorine atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluorohydrazine typically involves the reaction of hydrazine with a fluorinating agent. One common method is the reaction of hydrazine with sulfur tetrafluoride (SF₄) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The choice of fluorinating agents and solvents can vary based on availability and cost considerations .
化学反应分析
Types of Reactions
1,1-Difluorohydrazine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form difluorodiazene.
Reduction: It can be reduced back to hydrazine.
Substitution: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used under mild conditions.
Major Products Formed
Oxidation: Difluorodiazene.
Reduction: Hydrazine.
Substitution: Various substituted hydrazines depending on the nucleophile used.
科学研究应用
1,1-Difluorohydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: It is studied for its potential use in modifying biological molecules to enhance their stability and activity.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to introduce fluorine atoms into pharmaceutical compounds, which can improve their metabolic stability and bioavailability.
作用机制
The mechanism of action of 1,1-Difluorohydrazine involves its ability to act as a nucleophile or electrophile in chemical reactions. The presence of fluorine atoms increases the compound’s reactivity by making the nitrogen atoms more electron-deficient. This allows it to participate in a variety of chemical transformations, including nucleophilic substitution and addition reactions .
相似化合物的比较
Similar Compounds
Hydrazine (N₂H₄): The parent compound of 1,1-Difluorohydrazine, used as a rocket propellant and in various industrial applications.
1,1-Difluoroethane (C₂H₄F₂): An organofluorine compound used as a refrigerant and propellant.
Difluoromethane (CH₂F₂): Another fluorinated compound used in refrigeration and as a blowing agent for foams.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties compared to other fluorinated hydrazines. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in both academic and industrial research .
属性
CAS 编号 |
115967-51-6 |
|---|---|
分子式 |
F2H2N2 |
分子量 |
68.026 g/mol |
IUPAC 名称 |
1,1-difluorohydrazine |
InChI |
InChI=1S/F2H2N2/c1-4(2)3/h3H2 |
InChI 键 |
BGZRXRFIQNZCLZ-UHFFFAOYSA-N |
规范 SMILES |
NN(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


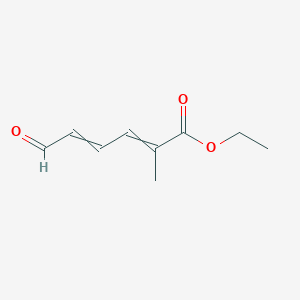
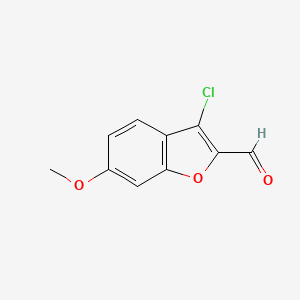
![(2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane](/img/structure/B14292942.png)
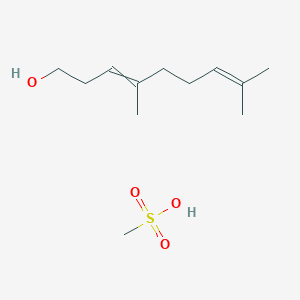
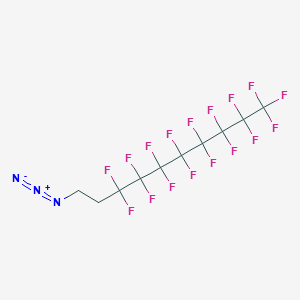
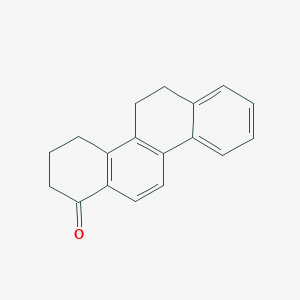
![Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate](/img/structure/B14292958.png)
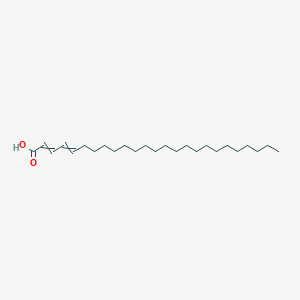
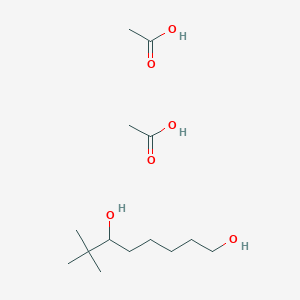
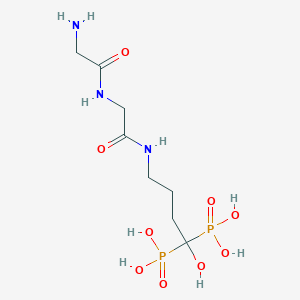

![3,3'-Bis(4-methylphenyl)-6,6'-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14293002.png)
